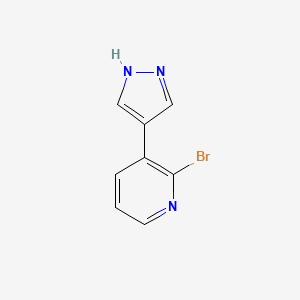

2-bromo-3-(1H-pyrazol-4-yl)pyridine

Descripción

Propiedades

Fórmula molecular |

C8H6BrN3 |

|---|---|

Peso molecular |

224.06 g/mol |

Nombre IUPAC |

2-bromo-3-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12) |

Clave InChI |

ZMYJORVZJFUVHH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(N=C1)Br)C2=CNN=C2 |

Origen del producto |

United States |

Métodos De Preparación

Bromination of Pyridine Precursors

Direct Bromination:

Starting from 3-substituted or unsubstituted pyridine derivatives, bromination is achieved using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of catalysts or under controlled temperature conditions. For example, bromination of 1H-pyrazolo[3,4-b]pyridine derivatives with bromine in acetic acid yields brominated pyridine intermediates in good yields (up to ~72.6%) after purification.Selective Bromination:

Selective bromination at the 2- or 3-position of the pyridine ring can be controlled by reaction conditions and substituent effects. For the target compound, bromination at the 2-position followed by functionalization at the 3-position is a common approach.

Suzuki-Miyaura Cross-Coupling Reaction

General Procedure:

The Suzuki reaction is the most widely employed method for coupling aryl halides (such as 2-bromopyridine derivatives) with pyrazole boronic acid or its pinacol ester derivatives. The reaction typically uses a palladium catalyst such as PdCl₂(PPh₃)₂, a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in a polar aprotic solvent such as dimethylformamide (DMF) or dimethoxyethane (DME), under an inert nitrogen atmosphere at temperatures ranging from 60 °C to 100 °C.Reaction Monitoring and Workup:

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to isolate the coupled product.Example:

The coupling of 2-bromopyridine with 4-pyrazoleboronic acid pinacol ester in the presence of K₂CO₃ and Pd catalyst in DMF at 60 °C yields the desired 2-bromo-3-(1H-pyrazol-4-yl)pyridine.

Alternative Synthetic Routes

Multicomponent and Cascade Reactions:

Some reports describe the synthesis of pyrazolylpyridines via cascade or multicomponent reactions starting from α-bromoketones and hydrazides, followed by cyclization with ethynylpyridine derivatives. These methods allow the assembly of the pyrazole and pyridine rings in a single sequence, offering a streamlined approach with moderate to high yields.Nucleophilic Substitution on Bromopyridines:

Another approach involves nucleophilic substitution of bromopyridines with pyrazole anions generated by deprotonation. For example, treatment of 4-hydroxy-2,6-dibromopyridine with deprotonated pyrazole in diglyme at elevated temperatures (around 180 °C) affords pyrazolylpyridine derivatives, though yields may be modest (around 11% in some cases).

Data Table: Summary of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-3-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Cyclization Reactions: The compound can be used as a building block in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 2-Bromo-3-(1H-pyrazol-4-yl)pyridine involves multiple steps, with purification methods like recrystallization or chromatography used to isolate the final product. Common reagents for reactions involving this compound include potassium permanganate for oxidation and sodium borohydride for reduction, with specific products depending on reaction conditions and nucleophiles.

Potential Biological Applications

2-Bromo-3-(1H-pyrazol-4-yl)pyridine has the ability to interact with multiple biological targets. Studies indicate that similar compounds can modulate muscarinic acetylcholine receptors, influencing neurotransmitter signaling pathways, which is essential for exploring therapeutic potentials in treating neurological disorders. Structure-activity relationship studies also highlight that modifications to this compound can enhance its biological efficacy and selectivity towards specific targets.

- Enzyme and Receptor Inhibition: 2-Bromo-3-(1H-pyrazol-4-yl)pyridine has shown potential as an inhibitor of various enzymes and receptors, particularly in cancer research and neuropharmacology. Derivatives of pyrazole-pyridine compounds have been identified as modulators of muscarinic acetylcholine receptors, indicating their potential role in neurological pathways.

- Modulation of Cellular Processes: Studies suggest that this compound may influence cellular signaling pathways, gene expression, and metabolic processes.

Use as a PET Ligand

Pyrazol-4-yl-pyridine derivatives have been studied to develop suitable M4 PET ligands for non-invasive visualization of M4 in the brain . Structure-activity relationship studies of these derivatives led to the discovery of compound 12 , a subtype-selective positive allosteric modulator (PAM) . A radiofluorinated analog, $$18F]12 , was synthesized and showed promising attributes as the first radiofluorinated M4 PET radioligand .

Analogues and Similar Compounds

Several compounds share structural similarities with 2-Bromo-3-(1H-pyrazol-4-yl)pyridine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-2-(1H-pyrazol-4-yl)pyridine | Brominated pyridine with pyrazole | Different substitution pattern affecting reactivity |

| 2-(1H-pyrazol-3-yl)pyridine | Pyrazole substituted at a different position | Potentially distinct biological activities |

| 4-Bromo-1H-pyrazole | Simple pyrazole structure | Lacks pyridine ring; different reactivity profile |

Mecanismo De Acción

The mechanism of action of 2-bromo-3-(1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 2-bromo-3-(1H-pyrazol-4-yl)pyridine with four analogs:

Key Observations :

- The bromine substituent at the 2-position enhances reactivity in cross-coupling reactions compared to non-halogenated analogs (e.g., 3-(1H-pyrazol-4-yl)pyridine derivatives) .

- Substitution patterns (e.g., pyrazole at 3 vs. 4) influence molecular geometry and intermolecular interactions, affecting solubility and crystallization behavior .

Pharmacological Potential

- Target Engagement : The pyrazole-pyridine scaffold is associated with kinase inhibition (e.g., ’s LXE408, a kinetoplastid inhibitor). Bromine may improve target selectivity or residence time .

- Safety Profile : While direct data are lacking, 2-bromopyridine () requires careful handling due to toxicity. The pyrazole ring in 2-bromo-3-(1H-pyrazol-4-yl)pyridine may alter toxicity profiles, necessitating tailored safety assessments .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-3-(1H-pyrazol-4-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. Microwave-assisted synthesis is recommended for improved efficiency, achieving yields >85% with reduced reaction times (1–2 hours vs. 12–24 hours for conventional heating). Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or DMSO | Enhances solubility of intermediates |

| Temperature | 120–150°C (microwave) | Accelerates reaction kinetics |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Critical for cross-coupling efficiency |

| Purification | Column chromatography (silica gel) | Reduces by-products (<5%) |

Microwave methods minimize decomposition of halogenated intermediates, a common issue in traditional heating .

Q. How is the structural identity of 2-bromo-3-(1H-pyrazol-4-yl)pyridine confirmed in crystallographic studies?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Key steps:

Crystallization : Vapor diffusion with ethanol/water (3:1) at 4°C.

Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.

Complementary techniques:

- ¹H/¹³C NMR : Confirm proton environments (pyrazole NH ~ δ 12.5 ppm; pyridine protons δ 7.5–8.5 ppm).

- HRMS : Validate molecular weight (expected [M+H]⁺: 254.0 m/z).

SHELX refinement reliably resolves positional disorder in the pyrazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. receptor modulation)?

Methodological Answer: Contradictions often arise from assay specificity or off-target effects. Implement:

- Orthogonal Assays :

- Control Experiments :

- Include selective inhibitors (e.g., VU0152100 for M4 mAChR) to isolate target effects.

- Use CRISPR-edited cell lines to validate target dependency.

Example workflow:

Screen compound at 10 µM in broad-panel kinase assay.

Confirm hits via dose-response (IC₅₀).

Cross-validate with receptor-binding assays (Kd measurements).

This approach clarified M4 mAChR allosteric modulation (pEC₅₀ = 7.2) vs. weak kinase inhibition (IC₅₀ > 10 µM) in related analogs .

Q. What computational strategies predict regioselectivity in cross-coupling reactions involving 2-bromo-3-(1H-pyrazol-4-yl)pyridine?

Methodological Answer: Employ density functional theory (DFT) to model transition states. Steps:

Geometry Optimization : Use B3LYP/6-31G(d) for ground-state structures.

Transition-State Analysis : Identify energy barriers for bromine substitution at C2 vs. C3.

Solvent Effects : Include PCM models for DMF or THF.

Key findings:

- Electron-withdrawing pyrazole directs coupling to C2 (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for C3).

- Steric hindrance from pyridin-3-yl group favors C2 selectivity .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

Methodological Answer: Optimize directing groups and catalysts:

- Directed C-H Activation : Use pyrazole as a directing group with Pd(OAc)₂/Ag₂CO₃.

- Halogenation : NBS in AcOH selectively brominates C4 (yield: 78%).

| Reaction Type | Conditions | Selectivity Ratio (C2:C3:C4) |

|---|---|---|

| Suzuki Coupling | Pd(dba)₂, SPhos, K₃PO₄, 80°C | 85:10:5 |

| Electrophilic Aromatic Substitution | NBS, AcOH, 0°C | 0:0:100 |

Microwave irradiation improves selectivity in cross-coupling by reducing side reactions .

Q. What methodologies validate the compound’s role as an allosteric modulator vs. orthosteric binder?

Methodological Answer: Use Schild analysis and radioligand displacement assays :

Radioligand Binding : [³H]NMS displacement (no displacement suggests allosteric mechanism).

Calcium Mobilization : Assess potentiation of acetylcholine response (EC₅₀ shift with modulator).

Mutagenesis : Introduce mutations at M4 mAChR allosteric sites (e.g., W7.35A).

Data Interpretation:

Q. Tables for Key Data

Q. Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Microwave-assisted | 87 | 1.5 | 98 | Fast, high yield |

| Conventional heating | 72 | 24 | 95 | Low equipment cost |

| Flow chemistry | 80 | 0.5 | 97 | Scalability |

Q. Table 2: Biological Activity Profiling

| Assay Type | Target | Result (IC₅₀/EC₅₀) | Interpretation |

|---|---|---|---|

| TR-FRET Kinase | CDK2 | >10 µM | No significant inhibition |

| Calcium Flux | M4 mAChR | 320 nM | Potent allosteric modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.